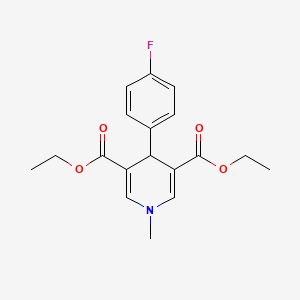
diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FDP, is a chemical compound that has been widely used in scientific research. FDP is a derivative of pyridine and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the biosynthesis of pyrimidine, which is necessary for DNA and RNA synthesis.
Mecanismo De Acción
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its inhibitory activity against DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the first step in the biosynthesis of pyrimidine. This compound competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting the enzyme's activity.
Biochemical and Physiological Effects
This compound has been shown to have potent antiproliferative activity against cancer cells by inhibiting the biosynthesis of pyrimidine. This compound has also been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and B cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an ideal tool for studying the biosynthesis of pyrimidine and its role in cell proliferation and growth. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of this compound is that it is not very selective for DHODH. This compound can also inhibit other enzymes in the pyrimidine biosynthesis pathway, which can lead to off-target effects. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more selective inhibitors of DHODH. This would allow researchers to study the specific role of DHODH in cell proliferation and growth without the off-target effects of this compound.
Another area of research is the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. This compound has been shown to have synergistic effects with other drugs, such as methotrexate and doxorubicin, which could lead to more effective treatments for these diseases.
Finally, this compound has potential as a therapeutic agent for the treatment of viral infections. Further research is needed to determine the mechanism of action of this compound against viruses and to optimize its antiviral activity.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its potent inhibitory activity against DHODH. This compound has been shown to have antiproliferative, antiviral, and immunomodulatory effects, and has potential as a therapeutic agent for the treatment of cancer, autoimmune diseases, and viral infections. While this compound has several advantages for lab experiments, it also has limitations, such as off-target effects and poor solubility. Future research on this compound should focus on developing more selective inhibitors of DHODH, studying its synergistic effects with other drugs, and optimizing its antiviral activity.
Métodos De Síntesis
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized by reacting 4-fluoroaniline with ethyl acetoacetate, followed by a cyclization reaction with methylamine. The resulting product is then esterified with diethyl oxalate to form this compound. This synthesis method has been well-documented in the literature and has been used by many researchers to synthesize this compound for their experiments.
Aplicaciones Científicas De Investigación
Diethyl 4-(4-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in scientific research due to its potent inhibitory activity against DHODH. DHODH is a mitochondrial enzyme that is essential for the biosynthesis of pyrimidine. Pyrimidine is a crucial component of DNA and RNA, and its biosynthesis is necessary for cell proliferation and growth. Thus, inhibition of DHODH can lead to the inhibition of cell proliferation and growth.
This compound has been shown to have potent antiproliferative activity against various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. In addition, this compound has been shown to have antiviral activity against hepatitis C virus and dengue virus. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
diethyl 4-(4-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-6-8-13(19)9-7-12/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIPSWRYHOEAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

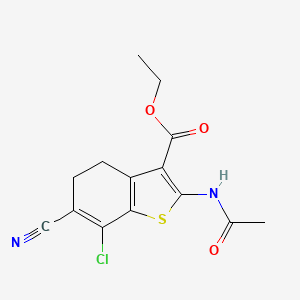
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
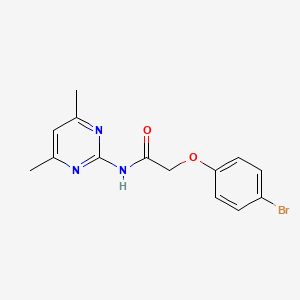
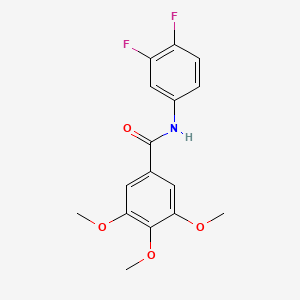
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
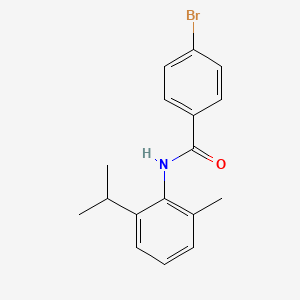

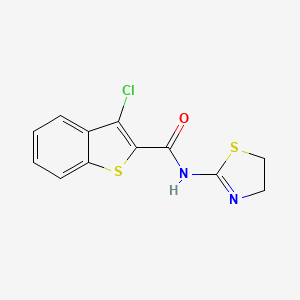
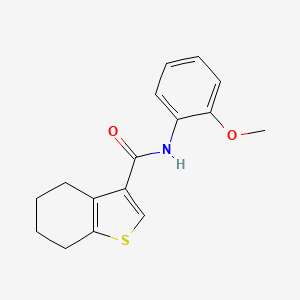
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

